Disodium;dioxido(oxo)silane;titanium(4+)

Descripción

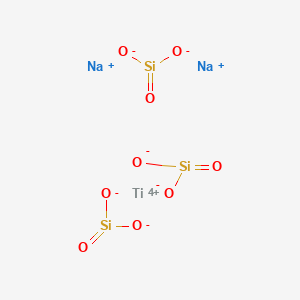

Chemical Identity: Disodium;dioxido(oxo)silane;titanium(4+) is a compound combining sodium metasilicate (Na₂SiO₃) with titanium(IV) ions. Sodium metasilicate exists in hydrated forms, such as pentahydrate (Na₂SiO₃·5H₂O, ) and nonahydrate (Na₂SiO₃·9H₂O, ), where the silicate anion [SiO₃]²⁻ coordinates with titanium(IV) ([Ti⁴⁺]). This structure likely forms a titanium-silicate complex or composite material.

Propiedades

IUPAC Name |

disodium;dioxido(oxo)silane;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O3Si.Ti/c;;3*1-4(2)3;/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSXHWBHRGSJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O9Si3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;dioxido(oxo)silane;titanium(4+) typically involves the reaction of sodium silicate with titanium dioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of Disodium;dioxido(oxo)silane;titanium(4+) involves large-scale reactors where sodium silicate and titanium dioxide are mixed in precise ratios. The reaction mixture is then subjected to high temperatures and pressures to ensure complete reaction and formation of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Disodium;dioxido(oxo)silane;titanium(4+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide and silicon dioxide, while reduction could produce lower oxidation state titanium compounds .

Aplicaciones Científicas De Investigación

Disodium;dioxido(oxo)silane;titanium(4+) finds applications in various fields, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the development of biomaterials and drug delivery systems.

Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.

Industry: Utilized in the production of high-performance ceramics and coatings.

Mecanismo De Acción

Comparación Con Compuestos Similares

Titanium Oxo-Clusters (PTCs)

Structure : Polyoxo-titanium clusters (PTCs) are molecularly defined Ti-O frameworks, such as {Ti₆} clusters functionalized with organic ligands . Unlike the amorphous silicate-Ti(IV) system, PTCs exhibit crystallinity and tunable dimensionality (0D to 3D) .

Applications :

Titanium Dioxide (TiO₂)

Structure : TiO₂ exists in anatase, rutile, or brookite phases, with a formula [O⁻²].[O⁻²].[Ti⁴⁺] and molecular weight 79.87 g/mol . In contrast, the silicate-Ti(IV) compound incorporates a [SiO₃]²⁻ backbone, altering electronic properties.

Reactivity :

Metal Silicates (e.g., Lithium Metasilicate)

Structure : Lithium metasilicate (Li₂SiO₃) shares a [SiO₃]²⁻ framework with sodium metasilicate but differs in cation (Li⁺ vs. Na⁺) .

Applications :

Titanium(IV) Sulfate and Oxalate Complexes

Titanium(IV) Sulfate ([Ti(SO₄)₂]) :

- Highly acidic and hygroscopic, used in water treatment . Lacks the silicate matrix’s stability, limiting biomedical use.

Potassium Titanium Oxide Oxalate (K₂[TiO(C₂O₄)₂]·2H₂O) : - Soluble Ti⁴⁺ complex with oxalate ligands, applied in analytical chemistry . Unlike silicate-Ti(IV), it releases Ti⁴⁺ ions readily, enabling rapid reactivity.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Silicate-Ti(IV) vs. TiO₂ : The silicate matrix reduces Ti⁴⁺ aggregation, enhancing durability in coatings but limiting photocatalytic activity .

- Silicate-Ti(IV) vs. PTCs : PTCs offer precise structural control for catalysis, while silicate-Ti(IV) prioritizes scalable synthesis and stability .

- Cation Effects : Sodium in silicate-Ti(IV) improves water solubility compared to lithium metasilicate, broadening processing options .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.